molecular formula C11H6Cl2N2O2 B1472276 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid CAS No. 1504000-71-8

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1472276
CAS No.: 1504000-71-8
M. Wt: 269.08 g/mol
InChI Key: QJEGJESIFPSFFG-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3rd position and a 4-chlorophenyl group at the 6th position The carboxylic acid group is attached to the 4th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyridazine ring is then chlorinated at the 3rd position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Substitution with 4-Chlorophenyl Group: The 6th position of the pyridazine ring is substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the chlorinated pyridazine with 4-chlorophenylboronic acid in the presence of a palladium catalyst.

    Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 4th position. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. Electrophiles such as alkyl halides and acyl chlorides can also be used.

    Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and coupling reactions can produce more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It has been studied for its potential to modulate specific biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industry: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.

Comparison with Similar Compounds

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:

    3-Chloro-6-hydrazinopyridazine: This compound has a similar pyridazine ring structure but with a hydrazino group at the 6th position instead of a 4-chlorophenyl group.

    3-Chloro-4-methylpyridazine: This compound has a methyl group at the 4th position instead of a carboxylic acid group.

    4-Cyano-6-phenyl-3(2H)-pyridazinone: This compound has a cyano group at the 4th position and a phenyl group at the 6th position, with a pyridazinone ring structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGJESIFPSFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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